2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of polyimides , which are high-performance polymers with wide applications in the electronics industry .
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents , which could be a potential interaction of this compound with its targets.
Biochemical Pathways
Given its potential use in the synthesis of polyimides , it may be involved in the chemical pathways leading to the formation of these polymers.
Pharmacokinetics
It’s soluble in methanol , which suggests it could be absorbed and distributed in systems where methanol is a solvent.
Result of Action
As a potential monomer in the synthesis of polyimides , its action could result in the formation of these high-performance polymers.
Action Environment
It’s known to be stable under normal temperatures and pressures . Also, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Properties
IUPAC Name |
4-(2-methylphenyl)-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-4-2-3-5-11(9)12-7-6-10(14(19)20)8-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOYWYXTWZMMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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